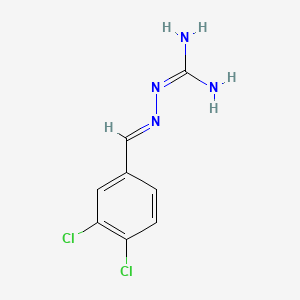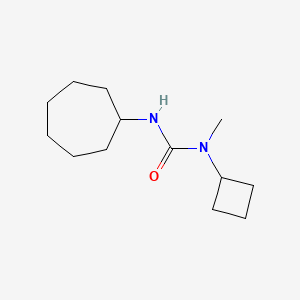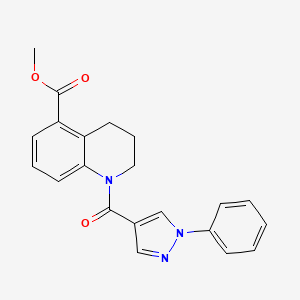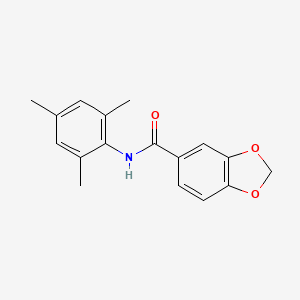![molecular formula C17H18N2O3 B7650468 2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B7650468.png)
2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with a hydroxy group and a propan-2-yloxyphenyl substituent, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-(propan-2-yloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of benzohydrazone derivatives.
Reduction: Formation of benzohydrazide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydroxy and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in medicinal chemistry and catalysis.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-N’-[(E)-(4-isopropylphenyl)methylene]benzohydrazide
- 2-Hydroxy-N’-[(E)-(4-{[(E)-2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the propan-2-yloxy group enhances its solubility and reactivity compared to similar compounds. Additionally, its ability to form stable metal complexes sets it apart in coordination chemistry applications.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-14-9-7-13(8-10-14)11-18-19-17(21)15-5-3-4-6-16(15)20/h3-12,20H,1-2H3,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCWFZGAQKAQC-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7650389.png)
![N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B7650396.png)

![2-(4-Fluorophenoxy)-1-[4-(2-methylsulfonylethyl)piperazin-1-yl]ethanone](/img/structure/B7650421.png)
![(4-Prop-2-enyl-1,4-diazepan-1-yl)-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B7650435.png)


![[(3S)-oxolan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B7650456.png)

![3-[2-(2-Pyrazol-1-ylethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7650459.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7650465.png)
![methyl N-[4-[[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B7650476.png)
![(1S)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-1-phenylethanol](/img/structure/B7650487.png)
![N-[3-[(1,1,4-trioxo-2H-1lambda6,2,3-benzothiadiazin-3-yl)methyl]phenyl]acetamide](/img/structure/B7650490.png)
